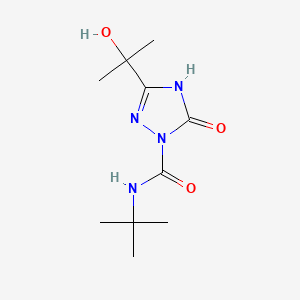
多索非林杂质1
描述
Doxofylline Impurity 1 is a chemical compound that is commonly used in pharmaceutical research and development . It is a byproduct of the synthesis of doxofylline, which is a medication used to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Doxofylline Impurity 1 is used in the pharmaceutical industry as a reference standard for the analysis of doxofylline and its related compounds . It is also used as a starting material for the synthesis of other pharmaceutical compounds .Molecular Structure Analysis
The molecular formula for Doxofylline Impurity 1 is C10H16N4O3 . It is an impurity of Theophyline, a xanthine derivative with diuretic, cardiac stimulant, and smooth muscle relaxant activities .Chemical Reactions Analysis
The chemical structure of Doxofylline and its impurities, including Doxofylline Impurity 1, can be analyzed using methods such as HPLC-MS/MS and nuclear magnetic resonance .Physical And Chemical Properties Analysis
Doxofylline Impurity 1 has a molecular weight of 240.26 g/mol . It is a white crystalline solid that is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol .科学研究应用
Therapeutic Drug Monitoring in Children
Doxofylline Impurity 1 has been used in the development of a highly sensitive and stability indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Doxofylline and its metabolites in plasma . This method has been adapted for therapeutic drug monitoring in children, providing valuable data for personalized treatment plans .
2. Treatment of Asthma and Chronic Obstructive Pulmonary Diseases (COPD) Doxofylline, a novel methylxanthine derivative, is used in the treatment of asthma and Chronic Obstructive Pulmonary Diseases (COPD) . As an impurity of Doxofylline, Doxofylline Impurity 1 plays a role in the effectiveness and safety of this treatment.
Interaction with Human Lysozyme
Research has been conducted to study the interaction of Doxofylline with human lysozyme using multiple spectroscopic and computational methods . The results indicated a moderate binding affinity between Doxofylline and lysozyme, which could have implications for understanding the drug’s behavior in the human body .
Development of UV-Spectrophotometric Method
Doxofylline Impurity 1 has been used in the development and validation of a UV-Spectrophotometric method for the estimation of Doxofylline in bulk and tablets . This method can be used for quality control in pharmaceutical manufacturing.
Study of Drug-Protein Binding
The binding affinity and flexibility of lysozyme upon complexation with Doxofylline have been revealed via molecular docking and molecular dynamic (MD) simulations . This study provides insights into the drug-protein binding mechanism, which is crucial for understanding the pharmacokinetics and pharmacodynamics of the drug .
Investigation of Drug Metabolism
Doxofylline Impurity 1, as a metabolite of Doxofylline, can be used to study the drug’s metabolism. Understanding how the drug is metabolized in the body can help optimize dosage and reduce potential side effects .
未来方向
Doxofylline, from which Doxofylline Impurity 1 is derived, has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . Future research could investigate the use of Doxofylline and its impurities, including Doxofylline Impurity 1, in the treatment of respiratory disorders .
属性
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGFFZEKHUMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxofylline Impurity 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)






